Fmoc-Asp-ODmb
Overview
Description
Fmoc-Asp(ODMAB)-OH is a derivative of aspartic acid1. It is a compound that is often used in scientific research or drug declaration1.
Synthesis Analysis
Fmoc-Asp-ODmab is a quasi-orthogonally-protected Asp derivative. The Dmab group can be removed selectively in the presence of tBu-based protecting groups by treatment with 2% hydrazine in DMF23. This makes this derivative an extremely useful tool for the preparation of cyclic peptides by Fmoc SPPS or for library synthesis23.Molecular Structure Analysis
The molecular formula of Fmoc-Asp-ODmb is C28H27NO84.
Chemical Reactions Analysis
Fmoc-Asp-ODmb is used in peptide synthesis2. It is particularly advantageous for the on-resin synthesis of side-chain to side-chain lactam bridged peptides, where the combination of Lys (ivDde) and Asp (ODmab) allows both side-chains to be simultaneously unmasked in a single step23.
Physical And Chemical Properties Analysis
Fmoc-Asp-ODmab is a white to slight yellow to beige powder3. It has a molar mass of 666.77 g/mol3. It is soluble in DMF3.
Scientific Research Applications
Synthesis of Antibacterial Peptides : Fmoc-Asp-ODmb has been used in the synthesis of cyclic antibacterial peptides. For example, it enabled the efficient solid-phase synthesis of a 29-mer cyclic antibacterial peptide, which is under pharmaceutical development (Cudic, Wade, & Otvos, 2000).
Peptide Hydrogels and Nanotechnology : It is used in the creation of self-assembled peptide hydrogels, which are important for biomedical applications. A study demonstrated the use of Fmoc-Asp in the development of a minimalistic dipeptide hydrogelator with potential for various applications (Chakraborty et al., 2020).
Cyclic Peptide Synthesis for Immunization : Fmoc-Asp-ODmb has been utilized for the synthesis and conjugation of cyclic peptides derived from surface loops of proteins, such as a meningococcal class 1 outer membrane protein. These peptides have been used for immunization purposes (Brugghe et al., 2009).
Analysis of Side Reactions in Peptide Synthesis : This chemical has been instrumental in studies analyzing side reactions in cyclic peptide synthesis, providing insights into the synthesis process and identification of side-products (Medzihradszky et al., 2004).
Drug Delivery Systems : Fmoc-Asp-ODmb is involved in the synthesis of oligopeptides for drug delivery systems, demonstrating its application in targeted drug delivery to specific body parts, such as bones (Sekido et al., 2001).
Safety And Hazards
When handling Fmoc-Asp-ODmb, it is important to ensure adequate ventilation and to handle it in accordance with good industrial hygiene and safety practice6.
Future Directions
Fmoc-Asp-ODmb is primarily used for scientific research or drug declaration1. Its unique properties make it a valuable tool in the synthesis of cyclic peptides23.
Relevant Papers
A paper titled “A Doubly Fmoc-Protected Aspartic Acid Self-Assembles into Hydrogels Suitable for Bone Tissue Engineering” discusses the use of a doubly protected aspartic residue (Asp) with fluorenyl methoxycarbonyl (Fmoc) protecting groups in the formation of well-ordered fibrous structures7. These structures are targeted toward calcium binding and act as nucleation points for the binding of the available phosphate groups7. The study found that the hydrogel formation in CaCl2 and CaCl2-Na2HPO4 solutions led to calcium ion binding onto the hydrogels and enrichment with phosphate groups, respectively, rendering these mechanically stable hydrogels osteoinductive scaffolds for bone tissue engineering7.
properties
IUPAC Name |
(3S)-4-[(2,4-dimethoxyphenyl)methoxy]-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO8/c1-34-18-12-11-17(25(13-18)35-2)15-36-27(32)24(14-26(30)31)29-28(33)37-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-16H2,1-2H3,(H,29,33)(H,30,31)/t24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIFVCRSTRBDDR-DEOSSOPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)COC(=O)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)COC(=O)[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Asp-ODmb |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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